Methylene Spacer Modulates Lipophilicity Relative to Direct Thiazolyl Analog
The calculated octanol-water partition coefficient (LogP) for 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide is 2.72 . This value is markedly higher than the unsubstituted 8-hydroxyquinoline-2-carboxamide (LogP ~0.5–1.0 estimated from fragment-based methods), reflecting the lipophilic contribution of the thiazole-methylene moiety [1]. Increased LogP can enhance membrane permeability, a critical parameter in cell-based assays.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.72 (calculated) |
| Comparator Or Baseline | 8-Hydroxyquinoline-2-carboxamide: LogP ~0.5–1.0 (estimated) |
| Quantified Difference | Approximately 1.7–2.2 log units higher |
| Conditions | Computational prediction (method unspecified) |
Why This Matters
Higher LogP directly impacts compound partitioning in cellular and in vivo models; selecting the correct analog ensures physiologically relevant exposure.
- [1] PubChem. 8-Hydroxyquinoline-2-carboxamide. CID 235832. XLogP3: 1.0. https://pubchem.ncbi.nlm.nih.gov/compound/235832 (accessed 2026-04-30). View Source
